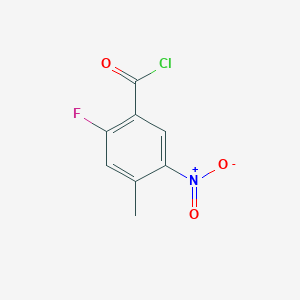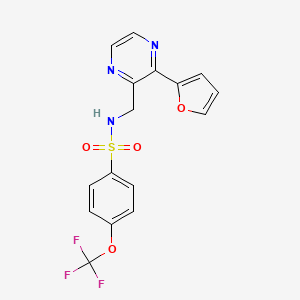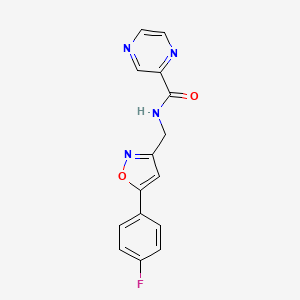![molecular formula C23H16N2O4 B2877942 N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 921873-58-7](/img/structure/B2877942.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole is a heterocyclic compound with a five-membered C2NO ring fused to a benzene ring . The presence of benzoxazole in a compound often imparts biological activity, and benzoxazole derivatives have been studied for their potential as pharmaceuticals .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The specific synthesis process can vary depending on the desired substitutions on the benzoxazole ring .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives can be complex and varied. The substitution pattern in benzoxazole derivatives plays a pivotal role in their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely. For example, some compounds may be solid at room temperature , while others may be liquid .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been studied for its potential antibacterial properties. The benzoxazole moiety is known to contribute to antibacterial activity, and modifications to this core structure can lead to compounds with varying degrees of effectiveness against different bacterial strains .
Antifungal Applications
Benzoxazole derivatives, including the one , have shown promising antifungal activities. These compounds can be designed to target specific fungal pathogens, offering potential applications in treating fungal infections .
Anti-Inflammatory Properties
The anti-inflammatory potential of benzoxazole derivatives is another area of interest. These compounds can be synthesized and evaluated for their ability to reduce inflammation, which is beneficial in various chronic diseases .
Insecticidal Activity
The benzoxazole core structure is also found in compounds with insecticidal properties. Research indicates that such compounds can be effective against certain pests, providing an avenue for developing new insecticides .
Antitumor Activity
Benzoxazole derivatives are being explored for their antitumor effects. The compound could be part of a new class of antitumor agents, contributing to cancer research and therapy .
Optical Brighteners
In the field of materials science, benzoxazole derivatives are used as optical brighteners. Their fluorescent properties make them suitable for applications in laundry detergents and other products requiring enhanced brightness .
Wirkmechanismus
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown inhibitory activity against protein tyrosine phosphatase-1B (PTB-1B), a key enzyme involved in insulin signaling .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-27-19-8-4-5-15-13-20(28-21(15)19)22(26)24-16-11-9-14(10-12-16)23-25-17-6-2-3-7-18(17)29-23/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMBWCJPDKECRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide](/img/structure/B2877862.png)


![6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2877865.png)
![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2877868.png)
![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)
![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2877873.png)

